

An In-depth Technical Guide to 3-Methyloctane-D20: Chemical Properties and Synthesis

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Compound of Interest

Compound Name: 3-Methyloctane-D20

Cat. No.: B15555690

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of the deuterated alkane, **3-Methyloctane-D20**. It also details a viable synthetic pathway based on established organometallic chemistry. This information is intended to support researchers in fields such as metabolic studies, pharmacokinetic analysis, and as a reference for the use of isotopically labeled internal standards.

Chemical and Physical Properties

Deuterium-labeled compounds are critical tools in drug development and metabolic research. **3-Methyloctane-D20**, as a stable isotope-labeled analogue of 3-methyloctane, can be used as a tracer or an internal standard for quantitative analysis by techniques such as NMR, GC-MS, or LC-MS.^[1] The incorporation of deuterium can also influence the pharmacokinetic and metabolic profiles of molecules.^[1]

The quantitative data for **3-Methyloctane-D20** and its non-deuterated counterpart are summarized in Table 1 for direct comparison.

Table 1: Chemical and Physical Properties of **3-Methyloctane-D20** and 3-Methyloctane

Property	3-Methyloctane-D20	3-Methyloctane
CAS Number	345909-08-2[2]	2216-33-3[3][4]
Molecular Formula	C ₉ D ₂₀	C ₉ H ₂₀
Molecular Weight	148.38 g/mol	128.26 g/mol
Exact Mass	148.282 amu	128.157 amu
Boiling Point	Not available	143.5 - 144 °C
Melting Point	Not available	-107.6 °C
Density	Not available	~0.72 g/cm ³
Flash Point	Not available	25.3 - 32 °C
Refractive Index	Not available	~1.407
LogP	Not available	4.8 - 5.35

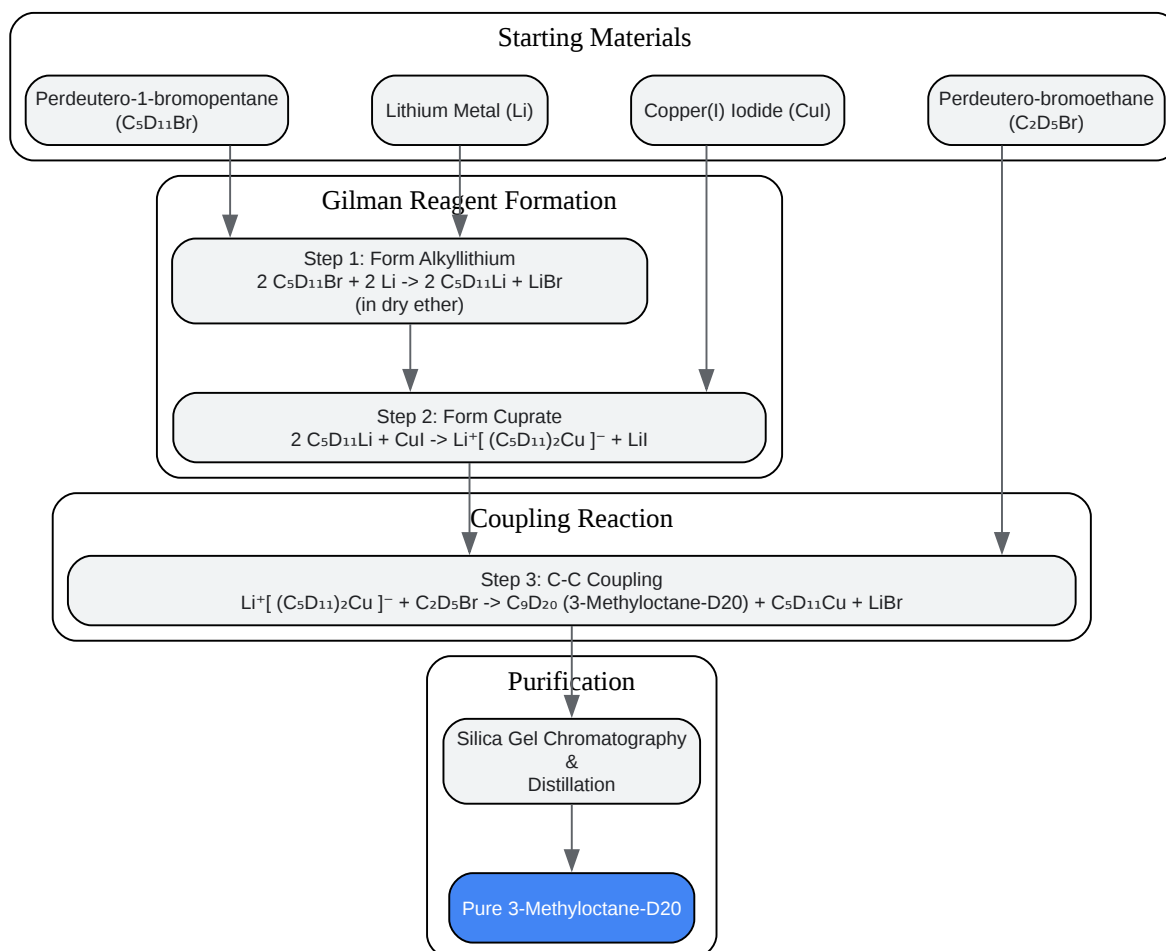
Synthesis of 3-Methyloctane-D20

While specific, detailed protocols for the synthesis of **3-Methyloctane-D20** are not readily available in published literature, a robust and logical approach is the adaptation of the Corey-House synthesis. This versatile reaction is a well-established method for forming carbon-carbon bonds by coupling an organocuprate reagent with an alkyl halide, making it ideal for creating unsymmetrical alkanes.

The proposed synthesis for **3-Methyloctane-D20** involves the reaction of a deuterated Gilman reagent (lithium di(perdeutero-pentyl)cuprate) with a deuterated ethyl halide.

Proposed Synthetic Workflow

The logical workflow for the synthesis is depicted below. It begins with the preparation of the necessary deuterated precursors, followed by the formation of the Gilman reagent and the final coupling reaction.



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Caption: Proposed workflow for the synthesis of **3-Methyloctane-D20** via Corey-House reaction.

Detailed Experimental Protocol (Adapted for Deuterated Synthesis)

This protocol is based on the principles of the Corey-House synthesis and is adapted for the preparation of **3-Methyloctane-D20**. All procedures must be carried out under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials and Reagents:

- Perdeutero-1-bromopentane ($C_5D_{11}Br$)
- Perdeutero-bromoethane (C_2D_5Br)
- Lithium metal, fine wire or sand
- Copper(I) Iodide (CuI), purified
- Anhydrous diethyl ether or THF
- Saturated aqueous ammonium chloride solution
- Silica gel for column chromatography
- Anhydrous magnesium sulfate

Procedure:

Part A: Preparation of Lithium Di(perdeutero-pentyl)cuprate (Gilman Reagent)

- Preparation of Perdeutero-pentyllithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an argon atmosphere, place lithium metal (2.2 equivalents). Add a solution of perdeutero-1-bromopentane (1.0 equivalent) in anhydrous diethyl ether dropwise via the addition funnel. The reaction is exothermic and may require initial gentle heating to initiate. Maintain a gentle reflux until all the lithium has reacted. The resulting solution is perdeutero-pentyllithium.
- Formation of the Cuprate: In a separate flame-dried flask, suspend Copper(I) Iodide (1.0 equivalent based on the alkyl lithium) in anhydrous diethyl ether and cool the slurry to $-78\text{ }^{\circ}\text{C}$ (dry ice/acetone bath). To this stirred suspension, slowly add the prepared perdeutero-pentyllithium solution (2.0 equivalents) via cannula. The mixture will change color, typically to

a dark-colored solution, indicating the formation of the lithium di(perdeutero-pentyl)cuprate reagent.

Part B: Coupling Reaction to form **3-Methyloctane-D20**

- **Coupling:** To the freshly prepared Gilman reagent at -78 °C, add a solution of perdeutero-bromoethane (1.0 equivalent) in anhydrous diethyl ether dropwise.
- **Reaction Quench:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction by GC-MS if possible. Once the reaction is deemed complete, carefully quench it by slowly adding saturated aqueous ammonium chloride solution.
- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Part C: Purification

- **Chromatography:** The crude product can be purified by flash column chromatography on silica gel, eluting with a non-polar solvent such as hexane.
- **Distillation:** For higher purity, the resulting oil can be further purified by fractional distillation. The non-deuterated 3-methyloctane has a boiling point of 144 °C, which can be used as a reference point.

Applications in Research and Drug Development

The primary application of **3-Methyloctane-D20** is as an internal standard for mass spectrometry-based quantitative analysis. Its chemical similarity to the non-deuterated analyte ensures similar behavior during sample extraction, derivatization, and chromatographic separation, while its distinct mass allows for accurate quantification. The non-deuterated form, 3-methyloctane, has been investigated as a potential volatile organic compound (VOC) biomarker in breath for lung cancer detection. Deuterated standards like **3-Methyloctane-D20** would be essential for the rigorous validation of such analytical methods.

Conclusion

This guide provides essential chemical data and a detailed, plausible synthetic route for **3-Methyloctane-D20**. By adapting the well-established Corey-House synthesis with deuterated starting materials, researchers can access this valuable tool for advanced analytical and metabolic studies. The provided data and protocols are intended to facilitate its synthesis and application in a laboratory setting.

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